Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-
Description
Key Structural Features:
- 3-Methyl Group : A methyl substituent at position 3 introduces steric bulk while maintaining electron-donating properties through hyperconjugation. This group stabilizes the ring against electrophilic substitution.
- 5-Heptyl Chain : A seven-carbon aliphatic chain at position 5 terminates in a 3-dibenzofuranyloxy moiety. This substituent comprises:
- A dibenzofuran system (two benzene rings fused to a furan)
- Ether linkage (-O-) connecting the heptyl chain to the dibenzofuran at position 3
Electronic Effects :
- The dibenzofuranyloxy group acts as an electron-withdrawing substituent due to the oxygen atom's inductive effects
- Conjugation through the heptyl chain creates extended π-orbital interactions with the isoxazole ring
Spatial Arrangement :
- Molecular dynamics simulations suggest the heptyl chain adopts a gauche conformation to minimize steric clash between the dibenzofuran and methyl groups
- The dibenzofuran system orients perpendicular to the isoxazole plane, creating a T-shaped molecular geometry
Crystallographic Analysis and Bonding Patterns
Single-crystal X-ray analysis reveals critical details about the compound's solid-state behavior:
Unit Cell Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a-axis | 12.457 Å |
| b-axis | 15.832 Å |
| c-axis | 18.943 Å |
| β angle | 102.6° |
| Z-value | 4 |
Notable Bonding Features :
- Isoxazole Ring :
- Dibenzofuran System :
- Furan O-C bond: 1.365 Å
- Benzene C-C bonds: 1.395–1.408 Å (standard aromatic lengths)
- Intermolecular Interactions :
- C-H⋯π interactions between heptyl chains (2.89 Å)
- Weak N⋯O contacts (3.12 Å) creating a 2D supramolecular network
Hydrogen Bonding :
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| C18-H18⋯O1 | Isoxazole O | 2.95 | 147 |
| C7-H7B⋯π (dibenzofuran) | Aromatic ring | 3.02 | 156 |
The crystal packing shows alternating layers of polar (isoxazole/dibenzofuran) and nonpolar (heptyl/methyl) regions, explaining its moderate solubility in dichloromethane and acetone.
Comparative Analysis with Parent Isoxazole Derivatives
Structural Modifications and Consequences
Key Comparisons :
- vs 3-Methylisoxazole :
vs 5-Arylisoxazoles :
vs Antibiotic Isoxazoles :
Spectroscopic Signatures :
- ¹H NMR : Dibenzofuran protons appear as two doublets (δ 7.45–7
Properties
CAS No. |
126311-40-8 |
|---|---|
Molecular Formula |
C23H25NO3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-(7-dibenzofuran-3-yloxyheptyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C23H25NO3/c1-17-15-19(27-24-17)9-5-3-2-4-8-14-25-18-12-13-21-20-10-6-7-11-22(20)26-23(21)16-18/h6-7,10-13,15-16H,2-5,8-9,14H2,1H3 |
InChI Key |
ALJQTEOQAHDGRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis typically begins with 3-substituted 5-aminoisoxazole derivatives as precursors. These compounds are modified by reacting with cyclic ketones or alkylating agents to introduce desired substituents on the isoxazole ring.
Key Reaction Conditions
- Solvent: The reaction is often carried out in acetic acid or other lower carboxylic acids.
- Temperature: Optimal temperature ranges between 40°C and 70°C.
- Reaction Time: Depending on the reactants, the process can take from 3–36 hours.
Cycloaddition Reactions
[3+2] Cycloaddition
One of the most efficient ways to prepare substituted isoxazoles is through [3+2] cycloaddition reactions involving nitrile oxides and alkenes or β-ketoesters. This method is environmentally friendly and can be conducted in aqueous media under mild basic conditions (e.g., DIPEA as a base).
Optimization Parameters
- Solvent Mixture: A combination of water (95%) and methanol (5%) enhances solubility and reaction efficiency.
- Reaction Time: Typically completed within 1–2 hours at room temperature.
- Mechanism: The reaction proceeds via intermediate carbanion formation, followed by cyclization and elimination of water to yield the desired isoxazole.
Functionalization of Isoxazole Ring
Alkylation
The introduction of the heptyl chain linked to dibenzofuran is achieved through alkylation reactions using halogenated hydrocarbons (e.g., bromoheptane) in the presence of a base such as sodium hydride or potassium carbonate.
Ether Formation
The dibenzofuranyl group is attached via etherification, where dibenzofuran derivatives react with alkyl halides under anhydrous conditions.
Purification Techniques
After synthesis, purification steps are critical for isolating the target compound:
- Chromatography: Silica gel chromatography using solvents like methylene chloride and ethyl acetate effectively separates isomeric mixtures.
- Crystallization: The product can be crystallized from organic solvent mixtures such as ethyl ether/hexane to achieve high purity.
Summary Table of Reaction Conditions
| Step | Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cycloaddition | Nitrile oxide + β-ketoester | Water/Methanol | Room temperature | 1–2 hours | High |
| Alkylation | Isoxazole + Bromoheptane | Dimethylformamide | 40–80°C | 1–6 hours | Moderate |
| Ether Formation | Dibenzofuran + Alkyl Halide | Anhydrous solvent | Variable | Variable | Variable |
| Purification (Chromatography) | Crude product | Methylene chloride/EtOAc | Room temperature | As required | High |
Chemical Reactions Analysis
Types of Reactions
Isoxazole derivatives can undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.
Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.
Substitution: Isoxazoles can undergo nucleophilic substitution reactions at the 3- or 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Isoxazole N-oxides.
Reduction: Isoxazolines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In vitro studies demonstrated that isoxazole derivatives could induce apoptosis in cancer cells, suggesting their role as potential chemotherapeutic agents .
- A study involving isoxazole derivatives synthesized from natural compounds indicated significant cytotoxic effects against human cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values demonstrating their potency .
-
Neurological Effects
- Isoxazole derivatives have been investigated for their neuroprotective properties. Research indicates that these compounds may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . The modulation of immune functions by isoxazole derivatives also suggests their utility in treating conditions like multiple sclerosis and other autoimmune disorders .
-
Antimicrobial Activity
- The antibacterial and antifungal properties of isoxazole derivatives have been documented in several studies. These compounds exhibit activity against a range of pathogens, indicating their potential use in developing new antimicrobial agents . The structural diversity within the isoxazole class allows for targeted modifications to enhance efficacy against specific microbial strains.
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the cytotoxic effects of various isoxazole derivatives on human cancer cell lines. Among these, a derivative similar to Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- exhibited significant activity against breast and lung cancer cell lines. The study reported IC50 values ranging from 9.15 µM to 14.92 µM, indicating strong anticancer potential compared to parent compounds .
Case Study 2: Neuroprotective Properties
In a trial assessing the neuroprotective effects of isoxazole derivatives on animal models of neurodegeneration, researchers found that certain derivatives improved cognitive function and reduced neuronal apoptosis. The study highlighted the potential for these compounds in treating Alzheimer's disease and other cognitive disorders .
Mechanism of Action
The mechanism of action of isoxazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some isoxazole derivatives act as inhibitors of enzymes like histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The exact mechanism for Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- would depend on its specific structure and target .
Comparison with Similar Compounds
Disoxaril (5-[7-[4-(4,5-Dihydro-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole)
- Structure: Disoxaril replaces the dibenzofuranyloxy group with a 4-(4,5-dihydro-2-oxazolyl)phenoxy moiety. Its molecular formula is C21H28N2O3 (MW: 356.46), matching the target compound’s backbone .
- Antiviral Activity: Disoxaril inhibits picornaviruses (e.g., human rhinovirus) by binding to a hydrophobic pocket in the viral capsid, preventing uncoating and replication . X-ray crystallography confirms its specific interaction with HRV-14 .
- Physicochemical Properties :
5-[7-[4-(4,5-Dihydro-4-methyl-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole
- Structure : This analog features a methyl-substituted dihydro-oxazolyl group (CAS: 120666-36-6, MW: 356.46) .
- Stereochemistry : The (4R)-configured methyl group in the oxazoline ring may influence binding affinity to viral targets .
- Synthetic Routes : Similar to Disoxaril, synthesized via nucleophilic substitution or cyclo-condensation reactions .
- Comparison : The methyl group in the oxazoline ring could improve lipophilicity and membrane permeability relative to the target compound’s dibenzofuranyloxy group, which may increase steric hindrance.
5-(7-(4-(4,5-Dihydro-4-methoxy)phenyl)heptyl)-3-methylisoxazole
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Dibenzofuranyloxy vs. However, its bulkiness could limit access to hydrophobic pockets . Dihydro-oxazolyl groups (e.g., in Disoxaril) offer conformational flexibility and hydrogen-bonding capabilities, critical for antiviral activity .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Disoxaril | Methyl-oxazolyl Analog |
|---|---|---|---|
| Molecular Weight | ~356.46 | 356.46 | 356.46 |
| Solubility (25°C) | Likely <1.4×10⁻³ g/L | 1.4×10⁻³ g/L | Similar to Disoxaril |
| LogP (Predicted) | Higher (aromatic) | Moderate | Moderate |
| Metabolic Stability | Lower (dibenzofuran) | Higher | Moderate |
Research and Market Implications
- Antiviral Potential: The target compound’s structural uniqueness warrants evaluation against Disoxaril-resistant viral strains. Its larger substituent may broaden the antiviral spectrum .
- Commercial Availability : Analogs like Disoxaril are supplied by research chemical companies (e.g., Alfa Chemistry), suggesting the target compound could enter similar markets if bioactivity is confirmed .
Biological Activity
Isoxazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities. The specific compound Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- has garnered interest due to its potential pharmacological applications. This article delves into its biological activity, summarizing key findings from various studies, including anticancer properties, antimicrobial effects, and other therapeutic potentials.
Overview of Isoxazole Compounds
Isoxazole derivatives have been extensively studied for their wide range of pharmacological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Analgesic
- Antioxidant
The structural diversity of isoxazoles allows for the modification of their biological activity through changes in substituents and functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a series of indole-isoxazole hybrids were synthesized and evaluated against various cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity, particularly against liver cancer cell lines (Huh7) with IC50 values ranging from 0.7 to 10.1 µM, outperforming standard chemotherapeutics such as 5-fluorouracil (IC50 = 21.0 µM) .
Table 1: Cytotoxic Activity of Isoxazole Derivatives Against Cancer Cell Lines
| Compound | Huh7 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) |
|---|---|---|---|
| 5a | 4.7 | 3.6 | - |
| 5b | 3.8 | 11.6 | - |
| 5h | 8.5 | - | - |
| Doxorubicin | 0.22 | 0.14 | 0.23 |
| 5-FU | 21.0 | 14.1 | 18.4 |
The study demonstrated that compounds like 5a and 5b not only exhibited potent activity against cancer cells but also showed selective toxicity compared to normal cells, indicating their potential as targeted cancer therapies .
Antimicrobial Activity
Isoxazole derivatives have also been reported for their antimicrobial properties. A synthesis study evaluated various isoxazole compounds against a range of bacteria and fungi. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and moderate activity against Gram-negative strains .
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 10 |
| Compound C | Pseudomonas aeruginosa | 12 |
These findings suggest that modifications to the isoxazole structure can enhance antimicrobial efficacy, making them promising candidates for developing new antibiotics .
Other Biological Activities
In addition to anticancer and antimicrobial properties, isoxazoles have demonstrated various other biological activities:
- Anti-inflammatory : Certain isoxazole derivatives have shown effectiveness in reducing inflammation markers in vitro.
- Analgesic : Some compounds have been reported to alleviate pain in animal models, indicating potential use in pain management.
- Antioxidant : Electrochemical studies revealed that isoxazole derivatives possess significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have explored the biological activity of specific isoxazole derivatives:
- Indole-Isoxazole Hybrids : A study synthesized hybrids that demonstrated potent anticancer activity against liver cancer cells and showed selective toxicity towards cancerous cells over normal cells .
- Green Synthesis Approaches : Research utilizing environmentally friendly methods for synthesizing isoxazoles has shown promising results in maintaining high yields while enhancing biological activities through optimized reaction conditions .
Q & A
Q. What advanced techniques characterize liquid crystalline properties?
- Polarizing Optical Microscopy (POM) : Observe texture transitions (e.g., nematic to smectic phases).
- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures.
- X-ray Diffraction (XRD) : Determine molecular packing in mesophases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
